(1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-amine hydrochloride is a chiral compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-amine hydrochloride typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a cyclopropanation reaction, where a suitable diene is reacted with a carbene precursor under controlled conditions.
Introduction of the amine group: The bicyclic intermediate is then subjected to amination reactions, often using reagents such as ammonia or amines in the presence of catalysts.
Methylation: The final step involves the methylation of the amine group, which can be carried out using methyl iodide or other methylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while reduction can produce primary amines or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its chiral nature allows for the investigation of stereospecific processes in biological systems.
Medicine
In medicinal chemistry, (1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-amine hydrochloride is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The bicyclic structure may also facilitate binding to hydrophobic pockets in target molecules, enhancing specificity and potency.
Comparison with Similar Compounds
Similar Compounds
(1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-ylamine: Lacks the hydrochloride component but shares a similar core structure.
(1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-carboxylic acid: Contains a carboxylic acid group instead of an amine.
(1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-ol: Features a hydroxyl group in place of the amine.
Uniqueness
(1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-amine hydrochloride is unique due to its specific combination of a bicyclic structure and an amine hydrochloride group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(1R,2S)-2-[(1R,2R)-2-methylcyclopropyl]cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-4-2-5(4)6-3-7(6)8;/h4-7H,2-3,8H2,1H3;1H/t4-,5-,6+,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMNBUWLRJYXGP-FCWDRERSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2CC2N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1[C@@H]2C[C@H]2N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.